molecular formula C12H22O6 B14362772 Bis(3-hydroxybutyl) butanedioate CAS No. 95187-48-7

Bis(3-hydroxybutyl) butanedioate

Cat. No.: B14362772
CAS No.: 95187-48-7
M. Wt: 262.30 g/mol
InChI Key: KVFPYPYKHSQVMI-UHFFFAOYSA-N
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Description

Bis(3-hydroxybutyl) butanedioate is a diester derived from butanedioic acid (succinic acid) and 3-hydroxybutanol. Its structure features two 3-hydroxybutyl groups esterified to the carboxyl groups of succinic acid. The compound is characterized by its hydroxylated alkyl chains, which enhance hydrophilicity and hydrogen-bonding capacity compared to non-hydroxylated analogs.

Properties

CAS No.

95187-48-7

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

bis(3-hydroxybutyl) butanedioate

InChI

InChI=1S/C12H22O6/c1-9(13)5-7-17-11(15)3-4-12(16)18-8-6-10(2)14/h9-10,13-14H,3-8H2,1-2H3

InChI Key

KVFPYPYKHSQVMI-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCC(=O)OCCC(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-hydroxybutyl) butanedioate can be synthesized through the esterification of butanedioic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(3-hydroxybutyl) butanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or tosylates can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the ester groups results in the formation of primary alcohols.

    Substitution: Substitution reactions can yield a variety of ether derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3-hydroxybutyl) butanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

    Medicine: Research has explored its potential as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of bis(3-hydroxybutyl) butanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. Additionally, the ester groups can undergo hydrolysis to release 3-hydroxybutanol and butanedioic acid, which can participate in various metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, molecular weights, and applications of Bis(3-hydroxybutyl) butanedioate and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications Evidence ID
This compound 3-hydroxybutyl (linear, hydroxylated) Not explicitly provided Hydrophilic, hydrogen-bonding capacity Pharmaceuticals, biodegradable polymers (hypothetical) N/A
Bis(2-butyloctyl) butanedioate 2-butyloctyl (branched) 454.7 High hydrophobicity, plasticizing Lubricants, plasticizers
Bis(3-methylbutyl) butanedioate 3-methylbutyl (branched) Not provided Lower melting point, improved solubility Solvents, food additives
Bis(2-phenoxyethyl) butanedioate 2-phenoxyethyl (aromatic ether) 358.4 Thermal stability, UV resistance Polymer additives, coatings
Diethyl 2-(diphenylmethylidene)butanedioate Diphenylmethylidene (aromatic) Not provided UV stability, conjugation potential Organic synthesis, photoactive materials
bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate Piperidinyl (bulky, hindered) Not provided Radical scavenging, UV stabilization Light stabilizers in plastics, coatings

Key Differences in Properties and Reactivity

  • Hydrophilicity vs. Hydrophobicity : this compound’s hydroxyl groups increase its water solubility compared to hydrophobic analogs like Bis(2-butyloctyl) butanedioate . This makes it more suitable for biomedical applications.
  • Thermal and UV Stability: Aromatic or hindered amine substituents (e.g., in Bis(2-phenoxyethyl) butanedioate and bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate ) enhance stability under heat or UV exposure, unlike aliphatic esters.
  • Reactivity : The diphenylmethylidene group in Diethyl 2-(diphenylmethylidene)butanedioate enables conjugation and photoactivity , while hydroxyl groups in this compound may facilitate ester hydrolysis or hydrogen bonding.

Application-Specific Comparisons

  • Light Stabilizers : Hindered amine derivatives (e.g., ) outperform aliphatic esters in UV protection due to radical scavenging mechanisms.
  • Pharmaceuticals : Hydroxylated esters like this compound could be explored for drug delivery due to biodegradability, unlike aromatic analogs.

Research Findings and Data Gaps

  • Limited studies specifically address this compound, necessitating extrapolation from structural analogs.

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